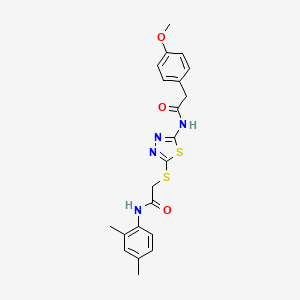
N-(2,4-dimethylphenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H22N4O3S2 and its molecular weight is 442.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,4-dimethylphenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its efficacy in different applications.
Chemical Structure and Properties
The compound's structure is characterized by a thiadiazole moiety linked to an acetamide group, which may contribute to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O3S |
| Molecular Weight | 420.51 g/mol |
| CAS Number | 1323399-51-4 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multiple steps including the formation of the thiadiazole ring and subsequent functionalization with acetamide groups. Common methods include:
- Formation of Thiadiazole : Utilizing hydrazine derivatives and thioacetic acid.
- Acetamide Coupling : Employing coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction between the thiadiazole and acetamide.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that thiosemicarbazones derived from acetophenone exhibit potent antibacterial effects against various strains of bacteria . The presence of the thiadiazole ring in our compound may enhance this property through mechanisms such as disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
Compounds containing thiadiazole and acetamide functionalities have been investigated for their anti-inflammatory properties. A study demonstrated that related compounds could inhibit pro-inflammatory cytokines in vitro, suggesting a potential pathway for therapeutic applications in inflammatory diseases .
Anticancer Activity
The compound's structure suggests potential anticancer activity. Thiadiazole derivatives have been reported to induce apoptosis in cancer cell lines by modulating mitochondrial pathways . Specific studies on related compounds indicate that they can promote cell death in cancer cells while sparing normal cells, highlighting their selectivity and reduced toxicity .
The proposed mechanism for the biological activity of this compound includes:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival.
- Cell Signaling Modulation : It could modulate signaling pathways related to inflammation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cells, leading to oxidative stress and subsequent cell death.
Case Studies
Several studies have focused on the biological evaluation of thiadiazole derivatives:
- A study published in MDPI evaluated a series of thiadiazole compounds for their anticancer properties, reporting IC50 values as low as 10 µM against specific cancer cell lines .
- Another investigation highlighted the anti-inflammatory effects of thiosemicarbazone derivatives, noting a significant reduction in cytokine levels in treated cells compared to controls .
特性
IUPAC Name |
N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S2/c1-13-4-9-17(14(2)10-13)22-19(27)12-29-21-25-24-20(30-21)23-18(26)11-15-5-7-16(28-3)8-6-15/h4-10H,11-12H2,1-3H3,(H,22,27)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYNYVHFVHYQHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














